Product packaging for Stipitatic acid(Cat. No.:CAS No. 4440-39-5)

Stipitatic acid

Cat. No.: B1201593
CAS No.: 4440-39-5
M. Wt: 182.13 g/mol
InChI Key: ZGKNMKBZOSTFCB-UHFFFAOYSA-N
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Description

Stipitatic acid (3,6-dihydroxy-5-oxocyclohepta-1,3,6-triene-1-carboxylic acid) is a naturally occurring tropolone derivative isolated from the fungus Talaromyces stipitatus (formerly Penicillium stipitatum ) . First described in the 1940s, its unique seven-membered aromatic ring structure was a subject of significant scientific interest, with its correct formulation as a tropolone being historically established in 1945 . This non-benzenoid aromatic scaffold makes it a fascinating subject for research in organic chemistry and natural product biosynthesis. This compound serves as a critical model system and reference standard in the study of fungal tropolone biosynthesis . Modern genetic and biochemical studies have elucidated that its production in T. stipitatus originates from a polyketide pathway involving a specialized polyketide synthase (TropA) that produces 3-methylorcinaldehyde, followed by oxidative ring expansion catalyzed by subsequent enzymes . Research into this compound's biosynthesis has provided a foundational understanding of the gene clusters responsible for producing tropolones and related fungal metabolites, which include compounds with antimalarial activity such as puberulic acid . The insights gained from studying its pathway are valuable for synthetic biology efforts aimed at producing complex bioactive compounds . This product is provided for research purposes as a high-purity chemical reference material. It is intended for use in analytical methods, biosynthetic studies, and as a building block in the exploration of novel chemical entities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O5 B1201593 Stipitatic acid CAS No. 4440-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4440-39-5

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

5,6-dihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid

InChI

InChI=1S/C8H6O5/c9-5-1-4(8(12)13)2-6(10)7(11)3-5/h1-3,10-11H,(H,12,13)

InChI Key

ZGKNMKBZOSTFCB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=CC1=O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=CC1=O)O)O)C(=O)O

Origin of Product

United States

Natural Occurrence and Producer Organisms

: Fungal Isolation and Identification

Stipitatic acid is a well-documented secondary metabolite produced by the filamentous fungus Talaromyces stipitatus. pnas.orgfrontiersin.org Historically, this fungus was known by its anamorphic (asexual) stage name, Penicillium stipitatum. pnas.org However, modern phylogenetic analysis has led to its reclassification under the genus Talaromyces. nih.gov The initial groundbreaking work on this compound was conducted by Harold Raistrick and his colleagues, who isolated the compound from cultures of what was then identified as P. stipitatum. researchgate.net

The identification of Talaromyces stipitatus as the producer of this compound has been consistently confirmed through various mycological and chemical studies over the decades. Strains of this fungus, such as ATCC 10500 and CBS 375.48, are often used in research to study the biosynthesis of tropolones. nih.govresearchgate.net The discovery of a gene cluster responsible for this compound biosynthesis within the genome of T. stipitatus has provided definitive genetic evidence linking this organism to the production of this unique tropolone (B20159). researchgate.netresearchgate.net

Ecological Roles of this compound in Fungal Systems

The precise ecological role of this compound for Talaromyces stipitatus in its natural habitat is a subject of ongoing scientific investigation. However, based on the known biological activities of tropolones, several putative functions can be inferred. The soil environment, where T. stipitatus resides, is a highly competitive ecosystem where microorganisms vie for limited resources. frontiersin.org The production of secondary metabolites like this compound is believed to be a key strategy for survival and dominance. frontiersin.org

One of the most significant properties of tropolones is their ability to chelate metals, particularly iron. frontiersin.orgnih.gov Iron is an essential nutrient for most living organisms, and its availability in the soil can be limited. By producing this compound, T. stipitatus may be able to sequester iron from its surroundings, making it more readily available for its own metabolic needs while simultaneously depriving competing microorganisms of this vital element. frontiersin.orgnih.gov This iron-chelating ability could give T. stipitatus a competitive advantage in its ecological niche. frontiersin.org

Furthermore, many tropolones exhibit antimicrobial and antifungal properties. nih.gov While specific studies on the direct antagonistic interactions of this compound in the soil are not extensively detailed, it is plausible that this compound contributes to the chemical defense of T. stipitatus. By inhibiting the growth of other fungi and bacteria in its immediate vicinity, this compound could help to secure a larger share of nutrients and space for its producer. frontiersin.orgnih.gov The production of such bioactive compounds is a common strategy employed by fungi to navigate the complex microbial communities they inhabit. frontiersin.org

Characterization of Co-occurring Natural Product Analogs

During the biosynthesis of this compound, Talaromyces stipitatus produces a suite of structurally related natural product analogs. The characterization of these co-occurring compounds has been instrumental in elucidating the biosynthetic pathway of this compound and understanding the chemical diversity generated by the fungus.

The biosynthesis of this compound begins with the production of 3-methylorcinaldehyde by a non-reducing polyketide synthase encoded by the tropA gene. researchgate.netresearchgate.net This precursor is then acted upon by a series of enzymes, including those encoded by tropB, tropC, and tropD, which catalyze oxidative rearrangements to form the tropolone ring. researchgate.netresearchgate.netresearchgate.net Shunt products and intermediates in this pathway give rise to a number of this compound analogs.

Some of the key co-occurring natural product analogs isolated from Talaromyces stipitatus cultures include:

Stipitatonic acid: This dicarboxylic acid is a direct precursor to this compound and is often isolated as an anhydride (B1165640). pnas.org Its presence provides a clear link in the biosynthetic sequence.

Stipitalide: Another tropolone derivative found alongside this compound. pnas.org

Stipitaldehydic acid: This compound represents another variation in the tropolone structure produced by the fungus. pnas.org

Methyl stipitate: This ester of this compound has also been observed in cultures of T. stipitatus. researchgate.net

The identification of these analogs has been crucial for piecing together the intricate steps of tropolone biosynthesis in fungi. researchgate.net The table below summarizes these key co-occurring compounds.

Compound NameChemical ClassRelationship to this compound
Stipitatonic acidTropolonePrecursor
StipitalideTropoloneCo-occurring analog
Stipitaldehydic acidTropoloneCo-occurring analog
Methyl stipitateTropolone esterDerivative
3-MethylorcinaldehydeBenzenoidBiosynthetic precursor

In addition to these direct analogs, Talaromyces stipitatus is known to produce other classes of secondary metabolites, such as phenalenones and polyesters, further highlighting the rich chemical diversity of this fungal species. acs.org

Biosynthetic Pathways and Mechanistic Elucidation

Polyketide Precursors and Initial Enzymatic Steps

The formation of the stipitatic acid scaffold begins with the assembly of a polyketide chain, which is then subjected to a series of enzymatic modifications, including cyclization, dearomatization, and hydroxylation.

The initial carbon skeleton of this compound is assembled by a nonreducing polyketide synthase (NR-PKS), TropA. nih.gov Fungal NR-PKSs are large, multi-domain enzymes that iteratively condense acyl-CoA units to produce polyketide chains. nih.govwikipedia.orgnih.gov These enzymes typically contain a minimum set of domains: a β-ketoacyl synthase (KS), an acyl transferase (AT), and an acyl carrier protein (ACP). nih.govnih.gov

In the this compound pathway, TropA functions to produce the aromatic intermediate, 3-methylorcinaldehyde. nih.gov This is accomplished through the condensation of acetyl-CoA with malonyl-CoA units, followed by cyclization and aromatization of the resulting polyketide chain. The TropA enzyme also contains a C-methyltransferase domain, which is responsible for the methylation of the polyketide backbone during its assembly. nih.gov The final product is then released from the enzyme. nih.govnih.gov

Table 1: Key Enzymes in the Early Biosynthesis of this compound

Enzyme Class Function Substrate Product
TropA Nonreducing Polyketide Synthase (NR-PKS) Catalyzes the formation of the initial aromatic precursor. Acetyl-CoA, Malonyl-CoA 3-methylorcinaldehyde

Following the synthesis of 3-methylorcinaldehyde by TropA, the next crucial step is catalyzed by TropB, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase. nih.govmdpi.com These enzymes are a class of oxidoreductases that utilize FAD as a cofactor to catalyze a variety of oxidation reactions, including hydroxylations. nih.govresearchgate.net The catalytic cycle typically involves the reduction of FAD by NAD(P)H, followed by a reaction with molecular oxygen to form a potent oxidizing intermediate, C4a-(hydro)peroxyflavin. nih.govresearchgate.net

TropB specifically catalyzes the oxidative dearomatization of 3-methylorcinaldehyde through hydroxylation at the C-3 position. nih.gov This reaction is a critical step that prepares the six-membered benzene (B151609) ring for the subsequent ring expansion. nih.govnih.gov Structural and mechanistic studies of TropB reveal a classic two-domain architecture typical of this enzyme class, with a binding domain for the FAD cofactor and a catalytic domain for the substrate. chemrxiv.org The binding of the substrate in the active site is crucial for triggering the conformational changes necessary for catalysis. nih.gov

Oxidative Ring Expansion Mechanism

The transformation of the six-membered aromatic precursor into the seven-membered tropolone (B20159) nucleus is the hallmark of this compound biosynthesis. This is achieved through a novel oxidative ring expansion.

The mechanism of ring expansion catalyzed by enzymes like TropC involves the activation of molecular oxygen by a metal center, which can lead to highly reactive intermediates. nih.govnih.gov Non-heme iron(II)-dependent dioxygenases, in particular, are known to generate a potent Fe(IV)-oxo intermediate. nih.gov This species is capable of initiating oxidative transformations through various mechanisms, including hydrogen atom abstraction (a radical pathway) or electrophilic attack (a polar pathway). nih.govnih.gov While the precise mechanism for TropC has been modeled on a pinacol-type rearrangement, the versatile chemistry of its enzyme class allows for complex rearrangements involving either radical or cationic intermediates. nih.gov

The key oxidative ring expansion step is catalyzed by TropC, a non-heme Fe(II)-dependent dioxygenase. nih.gov This superfamily of enzymes catalyzes a wide array of oxidative reactions, including hydroxylations, halogenations, and ring closures. nih.govresearchgate.net They typically feature a highly conserved active site with an iron(II) center coordinated by a 2-His-1-carboxylate facial triad, which allows for the binding of both a substrate and molecular oxygen. nih.govresearchgate.net

In the this compound pathway, TropC acts on the product of the TropB reaction. nih.gov It catalyzes the hydroxylation of the 3-methyl group, which is followed by an oxidative rearrangement of the carbon skeleton to expand the six-membered ring into the seven-membered tropolone nucleus of this compound. nih.gov In vitro studies using purified TropB and TropC proteins have successfully demonstrated the conversion of 3-methylorcinaldehyde into a tropolone product, confirming the roles of these two enzymes in forming the core structure. nih.gov

Table 2: Enzyme Catalyzing Oxidative Ring Expansion

Enzyme Class Function

Late-Stage Biosynthetic Modifications

After the formation of the tropolone core, further enzymatic modifications are required to produce the final this compound molecule. These late-stage modifications tailor the structure and are crucial for the compound's final identity. nih.gov

A gene knockout study identified tropD, which encodes a cytochrome P450 monooxygenase, as the subsequent enzyme in the pathway. nih.gov The function of TropD is likely the hydroxylation of the 6-methyl group of the tropolone intermediate. nih.gov Following this, a series of oxidations are hypothesized to occur, converting the hydroxymethyl group into a carboxylic acid. The proposed intermediates in this latter part of the pathway include stipitalide, stipitaldehydic acid, and stipitatonic acid, which ultimately leads to this compound. nih.govacs.org These final tailoring steps are a common strategy in natural product biosynthesis to create chemical diversity. nih.govnih.gov

Compound Index

Table 3: Chemical Compounds Mentioned

Compound Name
3-methylorcinaldehyde
Acetyl-CoA
Malonyl-CoA
This compound
Stipitaldehydic acid
Stipitalide

Role of Cytochrome P450 Monooxygenases (e.g., TropD)

Cytochrome P450 enzymes (P450s or CYPs) are a large superfamily of heme-containing monooxygenases. nih.govwikipedia.org A defining feature of these enzymes is their ability to catalyze the reductive activation of molecular oxygen, inserting one oxygen atom into a substrate while the other is reduced to water. nih.gov This catalytic capability makes them crucial for a wide array of biosynthetic pathways, including the functionalization of natural product scaffolds. nih.govmdpi.com

In the this compound biosynthetic pathway, a specific cytochrome P450 monooxygenase, encoded by the gene tropD, plays a key role in the later stages of synthesis. nih.gov Through targeted gene knockout experiments in T. stipitatus, the function of tropD was elucidated. nih.gov Deletion of this gene established its position in the pathway as occurring after the formation of the initial tropolone nucleus. nih.gov The tropD enzyme is proposed to be responsible for the hydroxylation of the 6-methyl group on the tropolone ring, a typical reaction for a P450 enzyme. nih.govnih.gov This oxygenation step is a critical modification in the maturation of the this compound molecule. nih.gov

Formation of Key Intermediates

The assembly of the this compound molecule proceeds through several well-defined intermediate compounds, starting from a polyketide precursor. The biosynthesis of the core tropolone structure is initiated by a non-reducing polyketide synthase (NR-PKS) known as TropA, which produces the aromatic compound 3-methylorcinaldehyde. nih.govnih.govrsc.org

Following the formation of 3-methylorcinaldehyde, the pathway involves two critical enzymatic steps to achieve the unique tropolone scaffold:

Dearomatization: An FAD-dependent monooxygenase, TropB, hydroxylates 3-methylorcinaldehyde, leading to the dearomatization of the benzene ring. nih.govnih.gov

Oxidative Ring Expansion: A non-heme Fe(II)-dependent dioxygenase, TropC, then catalyzes a crucial oxidative ring expansion. nih.govnih.gov This pinacol-type rearrangement transforms the six-membered ring into the seven-membered tropolone nucleus. asm.org

After the tropolone ring is formed, subsequent modifications occur. The product of the TropC-catalyzed reaction is stipitaldehyde. nih.gov The later steps converting stipitaldehyde into the final this compound product are thought to proceed through intermediates such as stipitaldehydic acid and stipitatonic acid. nih.govnih.govacs.org

Intermediate CompoundPrecursorKey Enzyme(s)Function of Enzyme
3-methylorcinaldehydeAcetyl-CoA, Malonyl-CoATropA (NR-PKS)Polyketide synthesis
Dearomatized Intermediate3-methylorcinaldehydeTropB (FAD-monooxygenase)Dearomatizing hydroxylation
StipitaldehydeDearomatized IntermediateTropC (non-heme Fe(II) dioxygenase)Oxidative ring expansion
Stipitatonic acidStipitaldehydic acidNot fully elucidatedOxidation/Modification
This compoundStipitatonic acidNot fully elucidatedDecarboxylation

Genetic Basis of Biosynthesis: Gene Cluster Identification and Characterization

The genes responsible for the production of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs). frontiersin.orggithub.io A BGC is a physically contiguous group of genes within an organism's genome that collectively encode the proteins required for the synthesis of a specific natural product. github.io

The biosynthetic gene cluster for this compound was identified in Talaromyces stipitatus. nih.gov Functional analysis, including targeted gene knockouts and heterologous expression, has characterized the roles of several key genes within this cluster. nih.gov A minimum of three genes—tropA, tropB, and tropC—are essential for the formation of the tropolone nucleus. nih.gov

The functions of the primary genes in the this compound BGC are summarized below:

GeneEncoded EnzymeEnzyme ClassFunction in Pathway
tropA3-methylorcinaldehyde synthaseNon-reducing polyketide synthase (NR-PKS)Synthesizes the polyketide precursor, 3-methylorcinaldehyde. nih.gov
tropBFAD-dependent monooxygenaseMonooxygenaseCatalyzes the dearomatization of 3-methylorcinaldehyde. nih.gov
tropCNon-heme Fe(II)-dependent dioxygenaseDioxygenaseExecutes the oxidative ring expansion to form the tropolone nucleus. nih.gov
tropDCytochrome P450 monooxygenaseMonooxygenaseProposed to hydroxylate the 6-methyl group of the tropolone ring. nih.govnih.gov

Comparative Biosynthetic Studies with Related Tropolones

The study of the this compound BGC provides a model for understanding the biosynthesis of other fungal tropolones. The core enzymatic machinery responsible for constructing the tropolone nucleus—comprising the NR-PKS (TropA), the FAD-dependent monooxygenase (TropB), and the non-heme iron dioxygenase (TropC)—is conserved in the biosynthetic pathways of related tropolone-containing natural products. nih.gov

For instance, the BGCs for tropolone sesquiterpenoids such as xenovulene A, eupenifeldin, and pycnidione all contain homologs of tropA, tropB, and tropC. nih.gov The this compound and xenovulene A clusters also both feature a tropD gene, which encodes a cytochrome P450 monooxygenase for oxygenation of the methyl group. nih.gov In contrast, the BGCs for eupenifeldin and pycnidione lack a TropD homolog, as this specific modification is not required for their final structures. nih.gov

The fungal pathway for tropolone synthesis stands in contrast to pathways found in prokaryotes. asm.org In certain Streptomyces species, the tropolone ring is synthesized via a pathway that interweaves with phenylacetic acid degradation, a different mechanism from the NR-PKS-based pathway in T. stipitatus. asm.org Furthermore, in the fungal pathway, the hydroxyl group of the tropolone is incorporated as part of the ring expansion intermediate, whereas in some prokaryotic systems, the hydroxylation of a pre-formed tropone (B1200060) ring occurs as a distinct, later step. asm.org

Tropolone CompoundProducing Organism (Class)Key Pathway FeatureShared Core Enzymes (Homologs)
This compoundFungus (Talaromyces)NR-PKS pathway, TropC-mediated ring expansionTropA, TropB, TropC
Xenovulene AFungus (Acremonium)NR-PKS pathway, TropD-mediated oxygenationTropA, TropB, TropC, TropD
EupenifeldinFungus (Eupenicillium)NR-PKS pathway, lacks TropD-mediated stepTropA, TropB, TropC
3,7-DihydroxytropoloneBacterium (Streptomyces)Phenylacetic acid degradation-related pathwayN/A (different pathway)

Advanced Synthetic Methodologies for Research

Total Synthesis Approaches to Stipitatic Acid

The total synthesis of this compound has been achieved through several distinct pathways, often involving the construction of the core tropolone (B20159) skeleton from simpler cyclic precursors. Early total syntheses were reported by R. B. Johns et al. and later by M. G. Banwell et al., both of which utilized ring expansion from cyclopropanated benzene (B151609) derivatives to form the tropolone framework. rsc.org

One prominent strategy for synthesizing tropolones from benzenoid compounds involves an oxidative dearomatization process. chemrxiv.org This transformation is powerful for rapidly building molecular complexity from simple phenolic starting materials. nih.gov A sequence involving Birch reduction of benzene derivatives, followed by Simmons-Smith cyclopropanation and oxidative rearrangement, provides a concise route to substituted tropolones. nih.gov In the context of this compound, specific methods have been developed for a fully regiocontrolled synthesis starting from commercially available cis-1,2-dihydrocatechol. rsc.orgrsc.org This starting material can be converted through several steps to an intermediate that, upon oxidation, generates a σ-homo-o-benzoquinone. rsc.orgrsc.org This intermediate can then undergo further reactions to produce the tropolone ring of this compound. rsc.orgrsc.org

Ring expansion reactions are a cornerstone of tropolone synthesis. The Buchner reaction, which involves the cyclopropanation of arenes with diazo compounds, leads to cycloheptatriene (B165957) products that can be oxidized to tropolones. nih.gov An early application of this reaction in natural product synthesis was Taylor's synthesis of this compound, starting from 1,2,4-trimethoxybenzene. nih.gov

Another powerful ring expansion method is the oxidopyrylium [5+2] cycloaddition. rsc.org In this reaction, an oxidopyrylium ylide reacts with a π-system (the dipolarophile) to form an 8-oxabicyclo[3.2.1]octene intermediate, which can then be rearranged to form the tropolone structure. rsc.org Tamura and coworkers reported a synthesis of this compound using this methodology, where 1-methyl-5-methoxy-3-oxidopyridinium undergoes a [5+2] cycloaddition with ethyl propiolate. rsc.org The resulting cycloadduct is then converted in three steps to this compound. rsc.org

Ring Expansion StrategyStarting Material ExampleKey IntermediateReference
Buchner Reaction 1,2,4-TrimethoxybenzeneNorcaradiene nih.gov
Oxidopyrylium [5+2] Cycloaddition 1-Methyl-5-methoxy-3-oxidopyridinium8-Oxabicyclo[3.2.1]octene cycloadduct rsc.org
Base-Promoted Ring Expansion α-Acetoxy enoneTropolone acetate (B1210297) publish.csiro.au

Photooxygenation provides a route to tropolones through the formation of endoperoxide intermediates. Cycloheptatrienes can react with singlet oxygen to yield isomeric endoperoxides. nih.gov These endoperoxides can then be rearranged to tropolones, a method that has been applied to the synthesis of this compound isomers. nih.goviupac.org For instance, the photooxygenation of ethyl 6H-cyclohepta[d] nih.govresearchgate.netdioxole-6-carboxylate leads to endoperoxides that can be converted to isomers of this compound. iupac.org This process often involves a subsequent Kornblum-DeLaMare rearrangement. nih.gov

Chemoenzymatic and Biocatalytic Synthesis

Nature's approach to this compound biosynthesis has inspired the development of chemoenzymatic and biocatalytic synthetic routes. chemrxiv.org The biosynthetic gene cluster in Talaromyces stipitatus (Penicillium stipitatum) reveals a three-enzyme cascade for constructing the tropolone nucleus. mdpi.compnas.org

The key steps are:

TropA , a non-reducing polyketide synthase (NR-PKS), produces 3-methylorcinaldehyde. mdpi.compnas.org

TropB , a flavin-dependent monooxygenase (FDM), catalyzes the oxidative dearomatization of 3-methylorcinaldehyde. nih.govmdpi.compnas.org

TropC , a non-heme Fe(II)-dependent dioxygenase, facilitates an oxidative ring expansion to form the tropolone ring of stipitaldehyde. chemrxiv.orgmdpi.compnas.org

This enzymatic cascade has been harnessed for the chemoenzymatic total synthesis of stipitatic aldehyde, a direct precursor to this compound. nih.govacs.org Researchers have developed a two-enzyme biocatalytic platform using TropB and TropC to convert resorcinol (B1680541) substrates into tropolone products. chemrxiv.orgnih.gov This approach benefits from the high selectivity of enzymes and can be performed in scalable whole-cell biocatalysis systems, which are more economical and streamlined than using purified enzymes. umich.eduresearchgate.net

EnzymeFunction in this compound BiosynthesisEnzyme ClassReference
TropA Synthesizes 3-methylorcinaldehydeNon-reducing polyketide synthase (NR-PKS) pnas.orgnih.gov
TropB Oxidative dearomatization of 3-methylorcinaldehydeFlavin-dependent monooxygenase (FDM) pnas.orgnih.gov
TropC Oxidative ring expansion to form tropolone nucleusNon-heme Fe(II)-dependent dioxygenase pnas.orgnih.gov
TropD Oxygenation of the methyl groupCytochrome P450 monooxygenase nih.gov

Preparation of Structural Analogs and Derivatives

The synthetic methodologies developed for this compound are also applicable to the preparation of its structural analogs and derivatives, such as puberulic acid. rsc.orgnih.gov Puberulic acid and this compound are close structural homologs. nih.gov A regiocontrolled synthesis of puberulic acid was achieved using cis-1,2-dihydrocatechol as a common starting material, similar to a strategy for this compound. rsc.orgrsc.org This approach involves elaborating a tetra-oxygenated intermediate to a bromotropolone, which is then converted to puberulic acid via palladium-catalyzed methoxycarbonylation and subsequent hydrolysis and demethylation steps. rsc.org The synthesis of other tropolone derivatives, such as those with varied substitution patterns, can be envisioned by adapting these ring-expansion and chemoenzymatic strategies. researchgate.netchemrxiv.org

Regiocontrol and Stereoselectivity in Synthesis

Achieving regiocontrol—the control of where chemical reactions occur on a molecule—is a significant challenge in tropolone synthesis. acs.org Many ring-expansion strategies, such as the Buchner reaction, can suffer from poor regioselectivity, yielding mixtures of isomers. acs.org

A fully regiocontrolled total synthesis of this compound has been reported, demonstrating a solution to this problem. rsc.orgrsc.orgpublish.csiro.au The synthesis begins with a dibromo diketone derived from cis-1,2-dihydrocatechol. publish.csiro.au This starting material allows for the precise placement of functional groups. The key steps include a Michael addition, trapping with acetic anhydride (B1165640) to form an α-acetoxy enone, and a base-promoted ring expansion. rsc.orgpublish.csiro.au While initial attempts at the ring-expansion step gave low yields, modifications including palladium-catalyzed carbonylation of a bromotropolone intermediate led to an efficient and regiocontrolled synthesis of this compound. publish.csiro.au

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also critical, particularly in biocatalytic approaches. youtube.com The enzyme TropB, for example, converts 3-methyl-orcinaldehyde to a dienone with perfect site- and stereoselectivity. umich.edu Leveraging the inherent selectivity of such enzymes is a powerful strategy in modern organic synthesis. chemrxiv.orgnih.gov

Biological Activities and Molecular Mechanisms of Action in Vitro / Cellular Models

Antimicrobial Properties

Tropolone (B20159) compounds are recognized for their antimicrobial capabilities, demonstrating activity against a variety of bacterial and fungal species. bibliotekanauki.pl The metal-chelating properties of the tropolone scaffold are believed to contribute to this biological action. bibliotekanauki.pl

While specific minimum inhibitory concentration (MIC) data for stipitatic acid against bacterial strains is not extensively detailed in the surveyed literature, the general class of tropolones exhibits notable antibacterial effects. bibliotekanauki.pl Unsubstituted tropolone is known to be both bacteriostatic and bactericidal against a wide array of bacteria. bibliotekanauki.pl Research on other natural tropolones provides insight into the potential activity of this class of compounds. For example, tropolones produced by the fungus Aspergillus nidulans, such as anhydrosepedonin and antibiotic C, have demonstrated antibacterial activity. nih.gov Similarly, complex tropolone hybrids like lienhwalide B show inhibitory effects against Gram-negative bacteria. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Tropolone Derivatives Against Select Bacteria
CompoundBacterial StrainMIC (μg/mL)Reference
AnhydrosepedoninBacillus subtilis DSM1066.6 nih.gov
AnhydrosepedoninStaphylococcus aureus DSM 34633.3 nih.gov
Antibiotic CBacillus subtilis DSM1033.3 nih.gov
Antibiotic CStaphylococcus aureus DSM 34616.6 nih.gov
Lienhwalide BChromobacterium violaceum33.3 nih.gov

The antifungal potential of tropolones has been documented against various plant pathogenic fungi. bibliotekanauki.pl For instance, tropolone and the related compound hinokitiol (B123401) have been shown to inhibit the mycelial growth of Phoma narcissi in vitro. bibliotekanauki.pl Other tropolones isolated from Cupressaceae species have demonstrated strong antifungal activity against seven different species of plant pathogens, with MIC values ranging from 6.0 to 50.0 µl·dm⁻³. bibliotekanauki.pl However, studies on tropolone-maleidride hybrids, such as lienhwalides, found that none of the tested congeners inhibited the growth of fungal test organisms. nih.gov Specific MIC values for this compound against fungal pathogens are not prominently available in current research.

Antiparasitic Activities (e.g., Antiplasmodial against Plasmodium falciparum)

This compound has been identified as having promising antimalarial activity. researchgate.net During a screening for antimalarial agents from the culture broth of Penicillium sp. FKI-4410, this compound was one of five tropolone compounds isolated. researchgate.net

The closely related compound, puberulic acid (5-hydroxy this compound), has demonstrated potent antiplasmodial activity in vitro against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net Research has reported an IC₅₀ value of 50 nM for puberulic acid against the K1 strain of P. falciparum, highlighting the potential of this class of tropolones as a basis for developing new antimalarial compounds. rsc.org

Table 2: In Vitro Antiplasmodial Activity of Tropolone Compounds
CompoundParasite StrainActivity (IC₅₀)Reference
This compoundPlasmodium falciparumPromising Activity researchgate.net
Puberulic AcidP. falciparum (K1, Chloroquine-Resistant)50 nM (0.01 µg/mL) researchgate.netrsc.org

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

Tropolone derivatives are known to possess anti-cancer effects across a variety of cancer cell lines. nih.gov While specific IC₅₀ values for this compound are not widely reported, studies on extracts from its producing organism, Talaromyces stipitatus, showed cytotoxicity against HeLa cells. researchgate.net Furthermore, related tropolones have been evaluated against a panel of human cancer cells. Tropolones isolated from Aspergillus nidulans were tested for cytotoxicity against several human cancer cell lines, including those from lung (A549), prostate (PC-3), and breast (MCF-7). nih.gov Puberulic acid has also been reported to exhibit strong cytotoxicity against human leukemia U937 cells. researchgate.net

Table 3: Cytotoxicity of Tropolone-Producing Fungal Extracts and Related Compounds
Source/CompoundCell Line TestedObserved EffectReference
Talaromyces stipitatus ExtractHeLa (Cervical Cancer)Cytotoxic activity observed researchgate.net
Aspergillus nidulans TropolonesA549 (Lung), PC-3 (Prostate), MCF-7 (Breast), and othersCytotoxicity was evaluated nih.gov
Puberulic AcidU937 (Human Leukemia)Strong cytotoxicity with apoptosis researchgate.net

Enzyme Inhibition Profiles

The ability of tropolones to chelate metal ions is a key feature of their mechanism of action in enzyme inhibition. bibliotekanauki.plnih.gov

The tropolone scaffold has been identified as a viable inhibitor of zinc-dependent metalloenzymes, including matrix metalloproteinases (MMPs). nih.gov Specifically, tropolone inhibits MMP-3 (Stromelysin-1) and MMP-2. nih.gov The inhibitory activity is attributed to the ability of the tropolone ring's exocyclic oxygen atoms to bind the Zn²⁺ ion in the enzyme's active site. nih.gov The reported IC₅₀ values for tropolone against these enzymes are in the millimolar to high micromolar range. nih.gov This inhibitory action against stromelysins, which are involved in the breakdown of the extracellular matrix, suggests a potential role for tropolone derivatives in pathological conditions where these enzymes are overactive. nih.govnih.gov

Table 4: Tropolone Inhibition of Zinc Metalloproteinases
CompoundEnzyme TargetReported Activity (IC₅₀)Reference
TropoloneMatrix Metalloproteinase-3 (Stromelysin-1)0.003–1.4 mM nih.gov
TropoloneMatrix Metalloproteinase-2 (Gelatinase A)0.003–1.4 mM nih.gov

Effects on Oxidoreductases (e.g., Polyphenol Oxidase, ACC Synthase/Oxidase)

This compound belongs to the troponoid class of compounds, which are recognized for their inhibitory effects on various enzymes, including oxidoreductases. researchgate.net

Polyphenol Oxidase (PPO): Tropolones, the class of compounds to which this compound belongs, have been identified as inhibitors of polyphenol oxidase (PPO). researchgate.netscispace.com PPO is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, leading to the formation of quinones and subsequent polymerization into dark pigments, a process known as enzymatic browning. researchgate.netmdpi.com The inhibitory action of tropolones on PPO is a well-documented phenomenon. nih.gov Organic acids can inhibit PPO through various mechanisms, including lowering the pH of the medium and direct binding to the enzyme's active site. abdn.ac.uk Given its structure as a tropolone and an organic acid, this compound's potential to inhibit PPO is significant.

ACC Synthase and ACC Oxidase: The ethylene (B1197577) biosynthesis pathway in plants involves two key enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase. researchgate.netnih.gov Tropolone and a related compound, hinokitiol, have been shown to inhibit ethylene production by suppressing both ACC synthase and ACC oxidase in wounded winter squash mesocarps. nih.gov While direct studies on this compound are limited, its structural similarity to tropolone suggests a potential for similar inhibitory activities on these key enzymes in plant physiology. nih.govcropj.com

Investigation of Other Enzyme Targets

Research into the biosynthesis of this compound has identified several key enzymes that are, by definition, specific protein targets. nih.gov Furthermore, the tropolone structure is known to interact with various metalloenzymes. nih.govrsc.org

Biosynthetic Enzymes: The biosynthesis of this compound in the fungus Talaromyces stipitatus involves a dedicated gene cluster encoding several oxidative enzymes. nih.gov These enzymes represent specific protein targets for the pathway's intermediates. Key enzymes identified include:

TropB: A FAD-dependent monooxygenase that catalyzes the challenging asymmetric oxidative dearomatization of its substrate, 3-methylorcinaldehyde. scispace.comnih.govmdpi.comcore.ac.uk

TropC: A non-heme Fe(II)-dependent dioxygenase that performs an oxidative ring expansion to create the foundational tropolone ring of a precursor metabolite, stipitaldehyde. researchgate.netnih.govescholarship.org

TropD: A cytochrome P450 monooxygenase believed to be responsible for a subsequent hydroxylation step in the pathway. researchgate.netmdpi.com

Enzyme NameEnzyme ClassRole in this compound BiosynthesisReference
TropBFAD-dependent monooxygenaseCatalyzes oxidative dearomatization of 3-methylorcinaldehyde. scispace.comnih.gov
TropCNon-heme Fe(II)-dependent dioxygenaseCatalyzes oxidative ring expansion to form the tropolone nucleus. researchgate.netescholarship.org
TropDCytochrome P450 monooxygenasePerforms downstream hydroxylation. researchgate.netmdpi.com

Other Potential Enzyme Targets: The tropolone class, characterized by a hydroxyketone in an aromatic ring, can bind metal ions, enabling them to function as metalloenzyme inhibitors. nih.gov For example, puberulonic acid, a related tropolone, shows potent inhibitory activity against inositol (B14025) monophosphatase. rsc.org Additionally, some tropolones have been investigated as inhibitors of histone deacetylases (HDACs), suggesting a broader range of potential enzyme targets for this compound. nih.gov The ability of α-hydroxytropolones to bind to dinuclear metalloenzymes is a key aspect of their bioactivity. rsc.org

Antioxidant Activity and Related Biochemical Pathways

This compound and its parent class of troponoids are known to possess antioxidant properties. researchgate.net This activity is intrinsically linked to their chemical structure, which allows them to participate in redox reactions and scavenge free radicals.

The antioxidant effect of phenolic compounds, including tropolones, is often based on the ability of their aromatic hydroxyl groups to donate a hydrogen atom to free radicals, thereby neutralizing them and forming a more stable radical on the antioxidant molecule itself. mdpi.com The primary mechanisms by which antioxidants scavenge free radicals are generally categorized as follows:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, and then a proton is transferred. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron. nih.gov

Theoretical studies on dihydroxybenzoic acids, which share structural motifs with this compound, indicate that the surrounding environment (non-polar vs. aqueous) plays a crucial role in determining the dominant scavenging mechanism. rsc.org In aqueous solutions at physiological pH, the SET mechanism from the deprotonated form (anion) is often the most significant contributor to peroxyl radical scavenging. rsc.org The antioxidant activity of polyphenols is also related to their ability to modulate cellular signaling pathways and the activity of antioxidant enzymes. ffhdj.com

MechanismDescriptionReference
Hydrogen Atom Transfer (HAT)Direct transfer of a hydrogen atom from the antioxidant to a free radical. nih.gov
Single Electron Transfer - Proton Transfer (SET-PT)An electron is transferred first, followed by a proton. nih.gov
Sequential Proton Loss - Electron Transfer (SPLET)A proton is lost first, followed by an electron transfer from the resulting anion. nih.gov

Molecular Mechanisms of Action (e.g., chelation, specific protein binding)

The biological effects of this compound can be attributed to several key molecular mechanisms, with metal chelation and protein binding being paramount.

Chelation: A defining characteristic of tropolones is their function as chelating agents, particularly for iron. scispace.comasm.org Chelation is a process where a molecule, the chelating agent, forms multiple coordinate bonds with a single central metal ion, effectively "trapping" it in a stable complex called a chelate. libretexts.orgwikipedia.org The unique seven-membered aromatic ring of this compound, featuring a neighboring ketone and hydroxyl groups, provides an ideal conformation for binding metal ions. researchgate.netnumberanalytics.com

This iron-chelating ability is a critical aspect of its mechanism of action. researchgate.netnih.gov For instance, the biological activity of tropolone produced by Pseudomonas plantarii is inhibited in the presence of iron, as it forms a ferric tropolone complex. asm.org Studies on other tropolones have demonstrated that their antiproliferative effects can be mitigated by co-incubation with Fe³⁺, highlighting the importance of iron binding to their bioactivity. nih.gov The ability to chelate metal ions is also fundamental to the inhibition of metalloenzymes, where the tropolone can coordinate with the metal cofactor in the enzyme's active site. rsc.org

Specific Protein Binding: this compound, as a weak acid, has the potential to bind to plasma proteins like albumin. abdn.ac.uknih.gov Beyond non-specific binding, tropolones can exhibit more specific interactions. The tropolone moiety of the well-known mitotic inhibitor, colchicine (B1669291), is crucial for its biological function, which involves binding to the protein tubulin. core.ac.uk Interestingly, studies have shown that tropolone itself does not compete with colchicine for its binding site on tubulin; instead, it appears to enhance the binding at low colchicine concentrations, suggesting a complex allosteric interaction rather than simple competitive binding. core.ac.uk

The interaction of tropolones with proteins can also be indirect and dependent on their primary chelating function. The ability of a novel tropolone to induce the unfolded protein response (UPR) and apoptosis in cancer cells was found to be entirely dependent on its iron-chelating properties, as the effects were completely prevented by the addition of iron. nih.govresearchgate.net This indicates that the observed "protein-level" effects (like ER stress and UPR activation) are a downstream consequence of the compound's primary interaction with metal ions, which in turn disrupts cellular homeostasis and protein function. nih.govnih.gov

Analytical Chemistry and Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about the molecular structure and functional groups present in stipitatic acid.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Although specific spectral data for this compound is not widely published in detail, general principles of ¹H NMR can be applied to predict the spectrum. wisc.edu The protons on the seven-membered ring and the hydroxyl and carboxylic acid groups would each produce distinct signals. wisc.edu The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J values) of these signals would be crucial for assigning them to specific protons within the this compound structure. wisc.edu

¹³C NMR: Carbon-13 NMR spectroscopy identifies all non-equivalent carbon atoms within a molecule, appearing as sharp, single signals. savemyexams.com For this compound (C8H6O5), eight distinct signals would be expected in its ¹³C NMR spectrum, corresponding to the seven carbons of the tropolone (B20159) ring and the one carbon of the carboxylic acid group. savemyexams.comebi.ac.ukhw.ac.uk The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., C=O, C-OH, C=C). hw.ac.uk Carboxylic acid carbons typically appear in the 165-180 ppm range, while carbons in ketones can have shifts greater than 180 ppm. hw.ac.uk

A hypothetical ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shift ranges for the different types of carbon atoms present.

Carbon Type Expected Chemical Shift (δ) Range (ppm)
Carboxylic Acid (C=O)165 - 180
Ketone (C=O)> 180
sp² carbons bonded to -OH140 - 160
sp² carbons100 - 140

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. rsc.org A very broad band is expected in the range of 2800-3500 cm⁻¹ due to the O-H stretching of the carboxylic acid and hydroxyl groups. utdallas.edu A sharp, strong band around 1710 cm⁻¹ would indicate the C=O stretching of the ketone group, and another C=O stretching band for the carboxylic acid would also be present. utdallas.edu

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (Carboxylic Acid & Phenol)2800 - 3500 (broad)
C=O (Ketone/Carboxylic Acid)~1710 (strong, sharp)
C=C (Aromatic Ring)1450 - 1600
C-O1000 - 1300

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C8H6O5, the expected monoisotopic mass is 182.02152 Da. ebi.ac.uk

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be ionized, commonly forming a protonated molecule [M+H]⁺ with a precursor m/z of approximately 183.0282. nih.gov Fragmentation of this precursor ion provides structural information. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org For tropolones, a characteristic fragmentation is the loss of carbon monoxide (CO), a fragment with a mass of 28. researchgate.net More complex fragmentation can also occur, and detailed analysis of the fragments helps to confirm the structure of this compound. researchgate.netucl.ac.uk

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺~183.0282Protonated molecular ion
[M-H₂O+H]⁺~165Loss of a water molecule
[M-CO+H]⁺~155Loss of carbon monoxide
[M-COOH+H]⁺~138Loss of the carboxylic acid group

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. msu.edu This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups. msu.edu this compound, with its conjugated π-electron system in the tropolone ring, is expected to show strong UV absorption. researchgate.net The UV-Vis spectrum of this compound would likely display multiple absorption maxima (λmax), characteristic of its extended conjugation. upi.edu The exact position of these maxima can be influenced by the solvent and the pH of the solution. sielc.com In some studies, HPLC analysis of this compound has utilized UV detection at wavelengths such as 260 nm and 293 nm. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as fungal extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. nih.gov In a typical HPLC setup for organic acids, a reversed-phase column is often used. shimadzu.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. shimadzu.com

For the analysis of this compound, a mobile phase consisting of an aqueous solution with an acid modifier, such as methanesulfonic acid, can be employed to ensure good peak shape and resolution. mdpi.com The detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, for instance, 260 nm. nih.gov The retention time, the time it takes for this compound to pass through the column, is a characteristic property under specific chromatographic conditions and is used for its identification. nih.gov By comparing the peak area of a sample to that of a known standard, the concentration of this compound can be quantified. mdpi.com

Parameter Typical Value/Condition
Column Reversed-phase (e.g., C18)
Mobile Phase Acidified aqueous solution
Detection UV at 260 nm or 293 nm
Retention Time Dependent on specific method parameters

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile substances like this compound, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. This typically involves silylation, where active hydrogen atoms in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups.

While direct GC analysis of this compound is not common due to its low volatility, GC and GC-Mass Spectrometry (GC-MS) are instrumental in analyzing related volatile organic compounds (VOCs) produced by the same organisms, such as Penicillium species. For instance, GC-MS analysis of extracts from the marine bacterium Dinoroseobacter shibae identified various VOCs, demonstrating the technique's utility in metabolic profiling. researchgate.net In the context of analyzing acidic compounds, specialized GC columns with acidic characteristics, such as those with acid-modified poly(ethylene glycol) phases, are used to achieve excellent peak shapes and minimize adsorption of the analytes. sigmaaldrich.com

The general workflow for analyzing non-volatile acids by GC involves:

Extraction: Isolating the acids from the sample matrix.

Derivatization: Chemically modifying the acids to increase their volatility. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt

GC Separation: Injecting the derivatized sample into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase.

Detection: Using a detector, often a mass spectrometer (MS), to identify and quantify the separated compounds based on their mass spectra and retention times. nih.gov

Optimization of the derivatization process, including the choice of solvent and reaction time, is critical for accurate quantification. lmaleidykla.lt

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as assessing compound purity, identifying compounds by comparison with standards, and monitoring the progress of chemical reactions. umass.edu In the study of this compound and other fungal metabolites, TLC is often a preliminary analytical step.

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases. umass.edu

For the separation of organic acids like this compound, specific solvent systems are required. A systematic evaluation of various solvent systems has been conducted for the separation of Krebs cycle acids and other biologically important acids on silica gel G and cellulose (B213188) TLC plates. core.ac.uk The choice of solvent system is crucial for achieving good separation. For instance, a combination of ethanol (B145695) and ammonia (B1221849) has shown promise for separating certain organic acids. core.ac.uk After development, the separated spots are visualized, often by using a pH indicator spray like bromocresol green, which changes color in the presence of acids, or by using plates with a fluorescent indicator that allows visualization under UV light. core.ac.uk

Table 1: Comparison of Chromatographic Techniques for Acid Analysis

FeatureGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption/partitioning between a liquid mobile phase and a solid stationary phase. umass.edu
Sample Volatility Requires volatile or derivatized samples. sigmaaldrich.comNon-volatile samples can be analyzed directly.
Primary Use Quantitative and qualitative analysis of volatile compounds. researchgate.netPrimarily qualitative analysis (purity, reaction monitoring). umass.edu
Sensitivity High (microgram to picogram levels).Moderate (microgram levels). umass.edu
Instrumentation Complex and requires specialized equipment. nih.govSimple and requires minimal equipment.
Analysis Time Typically longer per sample.Fast (5-10 minutes per analysis). umass.edu

Advanced Structural Elucidation (e.g., X-ray Crystallography)

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique has been fundamental in unequivocally confirming the structure of this compound and its biosynthetic intermediates. nih.govasm.org

The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing an unambiguous structural model.

In research on the biosynthesis of this compound in Talaromyces stipitatus, X-ray crystallography was used to determine the structures of key intermediates and shunt metabolites. nih.gov For example, the structures of the tropolone stipitaldehyde and another compound, talaroenamine, were confirmed by X-ray crystallography, which was crucial for elucidating the biosynthetic pathway. nih.gov The technique's ability to determine absolute configuration is also vital, as demonstrated in the structural analysis of biosynthetic intermediates where parameters like the Flack and Hooft parameters were used to confirm the correct stereochemistry. nih.gov

Quantitative Analytical Method Development for Research Samples

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. capitalresin.com For this compound, developing robust quantitative methods is essential for studies involving fermentation optimization, biosynthetic pathway analysis, and assessing its biological activity.

Methods for the quantitative analysis of organic acids often involve chromatographic techniques coupled with a suitable detector, or titrimetric methods.

Titration-based methods , a classic form of quantitative analysis, can be used to determine the concentration of an acidic compound by reacting it with a standard solution of a base. libretexts.orgscirp.org While simple, this method lacks specificity when analyzing complex mixtures containing multiple acidic compounds.

Chromatography-based quantitative analysis , particularly High-Performance Liquid Chromatography (HPLC) and GC-MS, offers high specificity and sensitivity. For GC-MS, a method of standard addition can be employed to quantify analytes, which involves adding known amounts of the standard to the sample to create a calibration curve. This approach has demonstrated good linearity for various acids. nih.gov

The development of a quantitative method typically involves the following steps:

Method Selection: Choosing the appropriate analytical technique based on the analyte's properties and the sample matrix. capitalresin.com

Sample Preparation: Developing procedures for extraction and purification to remove interfering substances. nih.gov

Calibration: Preparing a series of standard solutions of known concentrations to generate a calibration curve.

Validation: Assessing the method's accuracy, precision, linearity, and sensitivity to ensure reliable results.

Application: Applying the validated method to determine the concentration of the analyte in research samples. scholarsresearchlibrary.com

For instance, in the quantitative analysis of various phytochemicals, including organic acids, spectrophotometric and chromatographic methods are commonly used, with results often expressed in mg/g or mg/ml of the extract. scholarsresearchlibrary.com

Advanced Research Applications and Future Directions

Lead Compound Discovery for Biochemical Probes and Tool Compounds

The tropolone (B20159) scaffold, the core structure of stipitatic acid, is considered a "lead-like" natural product in drug discovery. acs.orgnih.gov Unlike many complex natural products, tropolones possess relatively low molecular weight and numerous sites for chemical modification, making them ideal starting points for developing more specialized molecules. acs.orgnih.gov These characteristics make this compound and its analogs attractive candidates for creating new pharmaceuticals or agricultural chemicals. ontosight.ai

Researchers utilize this scaffold to design and synthesize derivatives that can act as biochemical probes or tool compounds. researchgate.netuconn.edu A chemical probe is a small molecule engineered to selectively interact with a specific protein, allowing scientists to study that protein's function in cells and organisms. promega.com Tropolone derivatives have shown promise in this area; for example, they represent a new chemical class of isozyme-selective histone deacetylase (HDAC) inhibitors. acs.org By developing tropolone-based inhibitors, researchers can selectively target specific HDAC enzymes, which are implicated in cancer, to understand their precise roles in disease. acs.orgnih.govuconn.edu The ability of the tropolone structure to chelate metal ions is a key feature of its biological activity, making it a compelling chemotype for developing inhibitors against various metalloenzymes. nih.gov

Application in Chemical Biology to Study Tropolone Pathways

The elucidation of how fungi synthesize this compound has solved a chemical mystery that lasted for decades. sciencedaily.com This knowledge has established the pathway as a fundamental model for understanding how nature constructs the unusual seven-membered tropolone ring. sciencedaily.comchemrxiv.org The biosynthesis involves a series of enzymatic steps, beginning with the production of 3-methylorcinaldehyde by a polyketide synthase (TropA). pnas.orgmdpi.com This is followed by an oxidative dearomatization by a monooxygenase (TropB) and a crucial oxidative ring expansion catalyzed by a dioxygenase (TropC) to form the tropolone nucleus. pnas.orgmdpi.com

This well-defined pathway serves as a blueprint for investigating the biosynthesis of other, more complex tropolone-containing natural products. mdpi.com Chemical biologists study these enzymes to understand the precise molecular mechanisms of these complex transformations. chemrxiv.org In-depth investigation into these enzymatic processes, particularly the novel ring-expansion cascade, can provide inspiration for developing new and powerful transformations in synthetic chemistry. chemrxiv.orgchemrxiv.org

Computational Chemistry and Molecular Modeling Studies of Compound-Target Interactions

To understand the intricate mechanisms of tropolone biosynthesis and interaction at a sub-atomic level, researchers employ computational chemistry and molecular modeling. chemrxiv.orgumich.edu These techniques have been particularly valuable in studying the TropC enzyme, which catalyzes the critical ring-expansion step in this compound formation. chemrxiv.orgchemrxiv.org

Using methods like quantum mechanical (QM) calculations and molecular dynamics simulations, scientists can model the enzyme's active site and test different mechanistic proposals. chemrxiv.orgchemrxiv.org These studies have provided strong support for a radical-based mechanism for the ring expansion catalyzed by TropC. chemrxiv.orgchemrxiv.org Furthermore, computational approaches like molecular docking are used to predict how tropolone compounds bind to their biological targets. nih.govnih.gov For instance, docking simulations have been used to model the interaction between tropolone derivatives and the active sites of enzymes like histone deacetylases, providing insights that guide the design of more potent and selective inhibitors. nih.govnih.gov

Computational MethodApplication in this compound ResearchKey Insights
Quantum Mechanics (QM) Investigating the enzymatic reaction of TropC.Elucidating the radical-based mechanism of tropolone ring expansion. chemrxiv.orgchemrxiv.org
Molecular Dynamics (MD) Simulating the behavior of the TropC enzyme and its substrate.Understanding the dynamic interactions within the enzyme's active site. chemrxiv.org
Molecular Docking Predicting the binding of tropolone derivatives to target proteins.Guiding the design of selective enzyme inhibitors (e.g., for HDACs). nih.govnih.gov

Emerging Research Frontiers in Tropolone Natural Products

Research into tropolone natural products continues to expand into new and exciting areas. A significant frontier is the discovery of novel tropolones from diverse natural sources, including different species of fungi and bacteria. nih.govrsc.org Modern "genome mining" techniques allow scientists to screen the DNA of microorganisms for biosynthetic gene clusters (BGCs) that are predicted to produce tropolones but are "silent" under standard laboratory conditions. researchgate.net Activating these silent BGCs could unlock a wealth of previously undiscovered compounds.

Another major frontier lies in synthetic chemistry, where new methods are being developed to construct the tropolone ring more efficiently. curtin.edu.au These advancements will allow chemists to create a wider array of synthetic tropolone analogs that are inaccessible through natural pathways. nih.gov The convergence of these discovery and synthesis efforts with synthetic biology provides a powerful platform for engineering completely novel tropolonoids, setting the stage for the development of new therapeutics and biochemical tools. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for stipitatic acid, and what key reaction conditions influence yield?

this compound is synthesized primarily via two oxidative pathways from 3-methylcatechol. Route A involves oxygen-mediated oxidation followed by hydrogenation, while Route B employs similar oxidative steps but forms a distinct intermediate. Critical conditions include oxygen availability, catalyst type (e.g., palladium or nickel for hydrogenation), temperature (typically 25–80°C), and reaction time. Yield optimization requires precise control of these parameters to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

Nuclear magnetic resonance (NMR) spectroscopy confirms the carbon skeleton and proton environments, particularly the aromatic and hydroxyl groups. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) assesses purity. These methods should be cross-referenced with literature data for validation .

Q. What purification methods are recommended for this compound, and how is purity assessed?

Column chromatography (silica gel or reverse-phase) is standard for purification. HPLC with UV detection ensures purity (>95%), while NMR can detect residual solvents or byproducts. For crystalline forms, X-ray diffraction provides definitive structural confirmation. Report retention times, solvent gradients, and column specifications to enable replication .

Q. What are common degradation products of this compound, and how are they identified?

Degradation under oxidative or acidic conditions produces quinones or dimerized derivatives. Liquid chromatography-mass spectrometry (LC-MS) tracks molecular weight changes, while NMR identifies structural alterations. Accelerated stability studies (e.g., 40°C/75% relative humidity) coupled with spectroscopic monitoring are recommended .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound synthesis parameters?

A 2<sup>k</sup> factorial design evaluates interactions between variables (e.g., temperature, catalyst concentration, reaction time). For example, varying temperature (low/high) and catalyst loading (minimal/excess) in a matrix identifies synergistic effects. Response surface methodology (RSM) further refines optimal conditions. Include ANOVA to validate significance of factors .

Q. What strategies resolve contradictions in catalytic activity data across studies on this compound?

Discrepancies often arise from batch-to-batch variations in catalyst purity (e.g., metal residues) or solvent quality. Replicate experiments using standardized reagents (e.g., ACS-grade solvents) and characterize catalysts via X-ray photoelectron spectroscopy (XPS). Meta-analyses of published data with sensitivity testing can isolate confounding variables .

Q. How to design experiments investigating this compound's reactivity under varying pH?

Use buffered solutions (pH 2–12) to maintain stability. Monitor reaction kinetics via UV-Vis spectroscopy or HPLC. Control ionic strength with salts (e.g., KCl) to avoid secondary effects. For enzyme-related studies, include negative controls (e.g., heat-denatured enzymes) and triplicate measurements to ensure reproducibility .

Q. How to integrate computational chemistry with experimental data to model this compound's stability?

Density functional theory (DFT) calculates thermodynamic stability, bond dissociation energies, and transition states. Compare computed IR/NMR spectra with experimental data for validation. Molecular dynamics simulations predict degradation pathways under specific conditions (e.g., aqueous vs. anhydrous) .

Q. What statistical approaches validate correlations between this compound's structural modifications and bioactivity?

Multivariate regression models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity metrics (e.g., IC50). Principal component analysis (PCA) reduces dimensionality in high-throughput datasets. Use Bonferroni correction to address multiple comparisons in hypothesis testing .

Q. How to ensure reproducibility in this compound research across laboratories?

Document all experimental parameters (e.g., stirring speed, humidity). Share raw data and spectra as supplementary materials. Use reference standards (e.g., NIST-certified compounds) for instrument calibration. Collaborative inter-laboratory studies with blinded samples can identify procedural inconsistencies .

Q. Notes

  • Citations follow evidence-based guidelines for methodological rigor and reproducibility.
  • Advanced questions emphasize hypothesis-driven frameworks (e.g., PICOT for clinical relevance) and statistical validation .
  • Avoid non-academic sources (e.g., commercial databases) per the exclusion criteria.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.